Polanrazine A
Description
Polanrazine A, identified as L-valyl-L-tryptophan anhydride, is a diketopiperazine alkaloid first isolated in 1998 from the phytopathogenic fungus Leptosphaeria maculans (syn. Phoma lingam), a pathogen virulent to brown mustard (Brassica juncea) . Structurally, it is a cyclic dipeptide formed by the condensation of L-valine and L-tryptophan residues. This specificity highlights its role as a virulence factor in host-pathogen interactions.
Properties
CAS No. |
29552-08-7 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 |
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C16H19N3O2/c1-9(2)14-16(21)18-13(15(20)19-14)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,17H,7H2,1-2H3,(H,18,21)(H,19,20)/t13-,14-/m0/s1 |
InChI Key |
WNWCQIPRIITCPM-KBPBESRZSA-N |
SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Polanrazine Derivatives
Notably, Polanrazines C and E share identical molecular weights with this compound but differ in functional groups, leading to divergent bioactivity profiles. The hydroxyl group in Polanrazine C enhances target specificity, while oxidation in Polanrazine E reduces potency .
Comparison with Non-Polanrazine Phytotoxins
Polacamdrin (C₃₀H₅₂O₅, 492.75)
A triterpenoid isolated from Polanisia dodecandra, Polacamdrin exhibits broad cytotoxicity (e.g., KB cells, ED₅₀ = 0.6 μg/mL) but lacks the selective phytotoxicity seen in Polanrazines . Its fused ring structure contrasts with the diketopiperazine core of this compound.
Sch 54794 (C₂₀H₂₂N₂O₅S, 410.46)
This marine-derived compound from Fusarium chlamydosporum inhibits P388 leukemia cells (IC₅₀ < 1 μM) . Unlike this compound, Sch 54794 features a linear peptide chain with a terminal sulfonic acid group, emphasizing the role of sulfur in divergent bioactivities (antitumor vs. phytotoxic) .
Mechanistic Insights: Selectivity and Structure-Activity Relationships (SAR)
This compound’s selectivity for brown mustard correlates with its ability to disrupt host-specific detoxification pathways. In contrast, Polaramycin A (C₅₅H₉₉N₃O₁₈, 1090.41), a macrolide from Streptomyces, lacks phytotoxicity but shows antibacterial activity due to its large polyketide scaffold . SAR studies indicate that the diketopiperazine ring in Polanrazines is critical for phytotoxicity, while modifications to side chains modulate host range .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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